molecular formula C24H20N4O2 B11673970 N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673970
M. Wt: 396.4 g/mol
InChI Key: KSGTZFBNEGAFHO-ZOCGBISSSA-N
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Description

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C24H20N4O2 . This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of hydrazides with aldehydes or ketones under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

    Condensation: It can participate in condensation reactions with other carbonyl compounds to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazoles and hydrazides .

Scientific Research Applications

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide include other pyrazole derivatives and hydrazides. These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide lies in its combination of a pyrazole ring with a naphthalene moiety and a methoxyphenyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-30-23-14-5-3-9-18(23)11-7-15-25-28-24(29)22-16-21(26-27-22)20-13-6-10-17-8-2-4-12-19(17)20/h2-16H,1H3,(H,26,27)(H,28,29)/b11-7+,25-15+

InChI Key

KSGTZFBNEGAFHO-ZOCGBISSSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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